molecular formula C10H13N3O2 B15205656 (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile

Cat. No.: B15205656
M. Wt: 207.23 g/mol
InChI Key: YCLSDADUUNRLKE-UHFFFAOYSA-N
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Description

(2,4-Dioxo-1,3-diazaspiro[45]dec-3-yl)-acetonitrile is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a diazaspirodecane ring system, which includes two nitrogen atoms and two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone, followed by the introduction of the acetonitrile group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The acetonitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid: Similar in structure but with an acetic acid group instead of acetonitrile.

    (2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)propanoic acid: Another similar compound with a propanoic acid group.

Uniqueness

(2,4-Dioxo-1,3-diazaspiro[4.5]dec-3-yl)-acetonitrile is unique due to its acetonitrile group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the acetonitrile functionality is advantageous.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetonitrile

InChI

InChI=1S/C10H13N3O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-5,7H2,(H,12,15)

InChI Key

YCLSDADUUNRLKE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CC#N

Origin of Product

United States

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